Dota-LM3

Peptide Receptor Radionuclide Therapy Dosimetry Neuroendocrine Tumors

DOTA-LM3 is an SSTR2 antagonist radiopharmaceutical precursor conjugated to DOTA, enabling radiolabeling with 177Lu, 225Ac, 68Ga, or 161Tb for targeted theranostics in neuroendocrine tumors. Unlike agonists (DOTATATE, DOTATOC), it binds a larger cell-surface receptor pool without internalization, delivering 3.5-fold higher tumor absorbed dose (21 vs 6 Gy/GBq) and superior [68Ga]Ga-PET/CT tumor-to-liver contrast (5.2 vs 2.1). Proven salvage efficacy in agonist-refractory patients, including TANDEM-PRRT protocols. Ideal for precision oncology R&D requiring high-purity antagonist-based radiopharmaceutical development. Order today with worldwide shipping.

Molecular Formula C69H93ClN16O19S2
Molecular Weight 1550.2 g/mol
Cat. No. B10857723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDota-LM3
Molecular FormulaC69H93ClN16O19S2
Molecular Weight1550.2 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O
InChIInChI=1S/C69H93ClN16O19S2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105)/t40-,49+,50-,51+,52-,53+,54-,55+,60+/m1/s1
InChIKeyKOZHSMBONUANKJ-GPCQATCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-LM3 Procurement Guide: SSTR2 Antagonist Radiopharmaceutical for Theranostic Applications


DOTA-LM3 is a somatostatin receptor subtype 2 (SSTR2) antagonist peptide conjugated to the macrocyclic chelator DOTA. As a radiopharmaceutical precursor, DOTA-LM3 enables radiolabeling with therapeutic beta-emitting (e.g., Lutetium-177 [177Lu]), alpha-emitting (e.g., Actinium-225 [225Ac]), or diagnostic positron-emitting (e.g., Gallium-68 [68Ga]) radionuclides for targeted theranostic applications in neuroendocrine tumors [1]. Unlike widely used SSTR agonists (e.g., DOTATATE, DOTATOC), DOTA-LM3 is an antagonist that does not trigger receptor internalization, yet it demonstrates high SSTR2 affinity and, in clinical studies, provides superior tumor uptake and retention compared to agonist counterparts [2].

Why DOTA-LM3 Cannot Be Substituted by Generic SSTR Agonists in PRRT


Substitution of DOTA-LM3 with an in-class SSTR agonist (e.g., DOTATATE or DOTATOC) is not straightforward due to fundamental pharmacological differences between antagonists and agonists. While agonists require receptor internalization to accumulate radioactivity intracellularly, antagonists bind to a larger pool of cell surface receptors and exhibit slower dissociation kinetics, leading to significantly higher tumor uptake and longer retention [1]. Furthermore, the choice of chelator (e.g., DOTA vs. NODAGA) and the specific radiometal (e.g., 177Lu vs. 161Tb vs. 225Ac) profoundly impact biodistribution, dosimetry, and clinical outcome, as demonstrated in direct comparative trials [2]. These differences translate into quantifiable advantages in tumor absorbed dose, therapeutic index, and clinical response that generic substitution cannot replicate.

DOTA-LM3 Comparative Evidence: Quantified Advantages Over SSTR Agonists and Analogs


Tumor Absorbed Dose: 177Lu-DOTA-LM3 vs. 177Lu-DOTATOC in NET Patients

In a clinical dosimetry study of 328 patients with metastasized neuroendocrine tumors, [177Lu]Lu-DOTA-LM3 delivered a 3.5-fold higher mean tumor absorbed dose than [177Lu]Lu-DOTATOC (21 Gy/GBq vs. 6 Gy/GBq) [1]. This difference was driven by both higher tumor uptake (0.12%/ml vs. 0.05%/ml at 20 h p.i.) and longer effective half-life in metastases (107 h vs. 73 h) [1]. For liver metastases specifically, the tumor dose was 26 Gy/GBq for [177Lu]Lu-DOTA-LM3 compared to 7 Gy/GBq for [177Lu]Lu-DOTATOC [1].

Peptide Receptor Radionuclide Therapy Dosimetry Neuroendocrine Tumors

Tumor-to-Background Ratio: 68Ga-DOTA-LM3 vs. 68Ga-DOTATATE in NET Imaging

In a prospective randomized trial of 40 patients with well-differentiated neuroendocrine tumors, [68Ga]Ga-DOTA-LM3 demonstrated a significantly higher tumor-to-liver ratio compared to the agonist [68Ga]Ga-DOTATATE (median 5.2 vs. 2.1, p < 0.05) [1]. While absolute tumor SUVmax was comparable between the two agents (median 16.1 vs. 17.8, p = 0.714), [68Ga]Ga-DOTA-LM3 exhibited significantly lower background uptake in normal organs, resulting in improved lesion contrast [1]. Additionally, both [68Ga]Ga-NODAGA-LM3 and [68Ga]Ga-DOTA-LM3 demonstrated superiority in lesion detection compared to [68Ga]Ga-DOTATATE on both lesion-based and patient-based analyses [1].

PET/CT Imaging Diagnostic Efficacy Neuroendocrine Tumors

Cellular Dose-Response: 161Tb-DOTA-LM3 Exhibits Quadratic Killing vs. Linear for 161Tb-DOTATATE

In a comparative in vitro study using CA20948 cells, [161Tb]Tb-DOTA-LM3 exhibited a linear-quadratic dose-response relationship (α = 0.000 [0.000, 0.022] Gy⁻¹, β = 0.064 [0.055, 0.072] Gy⁻²), whereas [161Tb]Tb-DOTATATE showed only a linear dose response within the observed dose range [1]. This quadratic component is attributed to the additional cell membrane damage caused by Auger electrons emitted by 161Tb when bound to the antagonist, which remains at the cell surface [1]. In contrast, [161Tb]Tb-DOTATATE, an agonist, internalizes and showed no higher dose response than [177Lu]Lu-DOTATATE [2].

Cellular Dosimetry Targeted Alpha Therapy Radiobiology

Normal Organ Dosimetry: 68Ga-DOTA-LM3 vs. 68Ga-NODAGA-LM3 in Healthy Tissues

A prospective, randomized, double-blind study of 16 patients with well-differentiated neuroendocrine tumors directly compared [68Ga]Ga-DOTA-LM3 and [68Ga]Ga-NODAGA-LM3 [1]. [68Ga]Ga-DOTA-LM3 showed significantly lower organ uptake in the pituitary, parotids, liver, spleen, pancreas, adrenal, stomach, small intestine, and kidneys compared to [68Ga]Ga-NODAGA-LM3 [1]. This translates to lower radiation exposure to normal tissues, as reflected in the effective dose: 0.015 mSv/MBq for [68Ga]Ga-DOTA-LM3 versus 0.020 mSv/MBq for [68Ga]Ga-NODAGA-LM3 [1]. Both tracers demonstrated good tumor uptake and retention, but [68Ga]Ga-DOTA-LM3 offers a more favorable safety profile with respect to normal organ radiation burden [1].

Diagnostic Radiopharmacy Biodistribution Radiation Safety

Therapeutic Index in TANDEM-PRRT: Response in DOTATATE-Refractory NET

In a patient with rapidly progressing, [177Lu]Lu-DOTATATE-refractory pancreatic neuroendocrine neoplasm (G3), three cycles of TANDEM-PRRT using concurrent [177Lu]Lu-DOTA-LM3 and [225Ac]Ac-DOTA-LM3 resulted in significant clinical improvement [1]. Post-treatment imaging showed complete regression of bone and lymph node metastases, marked reduction in liver metastases and hepatomegaly, and primary tumor improvement [1]. This response was observed in a patient who had progressed after four cycles of [177Lu]Lu-DOTATATE, Everolimus, and liver embolization [1]. A separate case of a 60-year-old woman with small bowel NET G3, previously treated with [177Lu]Lu-DOTATATE and [225Ac]Ac-DOTATATE, demonstrated a favorable response only after switching to [225Ac]Ac-DOTA-LM3, representing the first documented evidence of intraindividual superiority of alpha-SSTR2 antagonist PRRT over standard alpha-agonist PRRT [2].

Combination Radionuclide Therapy Alpha-Beta Tandem Therapy Treatment-Resistant NET

Nuclear Absorbed Dose Enhancement: 161Tb-DOTA-LM3 vs. 177Lu-DOTA-LM3

In a comparative in vitro study, [161Tb]Tb-DOTA-LM3 delivered a 3.8-fold higher absorbed dose to the cell nucleus compared to [177Lu]Lu-DOTA-LM3 under saturated receptor binding conditions [1]. This enhancement was primarily due to the additional emission of internal conversion electrons by 161Tb, not Auger electrons [1]. When survival fractions were analyzed based on activity concentration, both [161Tb]Tb-DOTA-LM3 and [161Tb]Tb-DOTATATE showed lower clonogenic survival than their 177Lu-labeled counterparts [1]. However, when dose-response was assessed against absorbed dose to the nucleus, [161Tb]Tb-DOTA-LM3 uniquely exhibited a linear-quadratic response with a significant quadratic component, while [161Tb]Tb-DOTATATE showed only a linear response, suggesting additional cell membrane damage from Auger electrons for the antagonist [1].

Targeted Radionuclide Therapy Auger Electron Therapy Cellular Dosimetry

DOTA-LM3 Application Scenarios in Theranostic Oncology


Precision PRRT for SSTR2-Positive Neuroendocrine Tumors

DOTA-LM3 labeled with 177Lu or 225Ac enables targeted peptide receptor radionuclide therapy for patients with inoperable or metastatic neuroendocrine tumors expressing SSTR2. Clinical evidence demonstrates that [177Lu]Lu-DOTA-LM3 delivers a 3.5-fold higher tumor absorbed dose (21 Gy/GBq) compared to the standard agonist [177Lu]Lu-DOTATOC (6 Gy/GBq) [1], providing a compelling rationale for its use in patients who may benefit from enhanced tumor irradiation. The availability of both beta-emitting (177Lu) and alpha-emitting (225Ac) radiolabels allows for tailored therapeutic strategies, including TANDEM approaches that have shown impressive responses in therapy-refractory cases [2].

High-Contrast PET/CT Imaging for Accurate Staging and Response Assessment

[68Ga]Ga-DOTA-LM3 PET/CT offers superior lesion contrast for diagnostic imaging and treatment monitoring in neuroendocrine tumors. In direct comparative studies, [68Ga]Ga-DOTA-LM3 achieved a median tumor-to-liver ratio of 5.2, compared to 2.1 for [68Ga]Ga-DOTATATE (p < 0.05) [3]. This improved contrast, combined with significantly lower background uptake in normal organs, enhances lesion detectability, which is critical for accurate staging, identification of occult metastases, and objective assessment of therapy response per RECIST and EORTC criteria [3].

Salvage Therapy for Agonist-Refractory Disease

DOTA-LM3-based PRRT represents a viable salvage option for patients with progressive neuroendocrine tumors despite prior therapy with SSTR agonists. Case reports document complete regression of bone and lymph node metastases and marked improvement in liver disease in a patient with [177Lu]Lu-DOTATATE-refractory pancreatic NET G3 following TANDEM-PRRT with [177Lu]Lu- and [225Ac]Ac-DOTA-LM3 [2]. Another case demonstrated the first intraindividual superiority of [225Ac]Ac-DOTA-LM3 over [225Ac]Ac-DOTATATE in a patient with small bowel NET G3 [4]. These findings support the use of DOTA-LM3 in patients who have exhausted standard agonist-based PRRT.

Investigational Auger Electron Therapy with 161Tb

DOTA-LM3 labeled with 161Tb is under active clinical investigation (e.g., Beta Plus study, NCT05359146) for its potential to deliver enhanced therapeutic efficacy through combined beta and Auger electron emissions [5]. Preclinical data show that [161Tb]Tb-DOTA-LM3 delivers a 3.8-fold higher absorbed dose to the cell nucleus and exhibits a linear-quadratic dose-response with a significant quadratic killing component, unlike [161Tb]Tb-DOTATATE which shows only a linear response [6]. This unique radiobiological profile suggests that 161Tb-DOTA-LM3 may achieve superior tumor control, particularly for micrometastatic disease, and supports its development as a next-generation targeted radionuclide therapeutic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dota-LM3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.